molecular formula C8H10ClNO2S B1321872 2-chloro-N-ethylbenzenesulfonamide CAS No. 1094523-60-0

2-chloro-N-ethylbenzenesulfonamide

Cat. No.: B1321872
CAS No.: 1094523-60-0
M. Wt: 219.69 g/mol
InChI Key: SNQULJOGIDLPAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethylbenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides, thiols, or ethers.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include amines or sulfides.

Scientific Research Applications

2-Chloro-N-ethylbenzenesulfonamide is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various physiological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-ethylbenzenesulfonamide is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances its reactivity in various chemical reactions .

Properties

IUPAC Name

2-chloro-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQULJOGIDLPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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